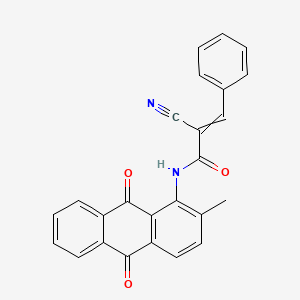

2-cyano-N-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide

Description

2-cyano-N-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is a heterocyclic compound featuring a methyl-substituted anthraquinone core linked to a cyano-propenamide moiety. Its molecular formula is C25H25N5O4S with a molecular weight of 320.44 g/mol . The anthraquinone framework is substituted at the 1-position with a 2-cyano-3-phenylprop-2-enamide group and at the 2-position with a methyl group, distinguishing it from simpler anthraquinone derivatives.

Properties

IUPAC Name |

2-cyano-N-(2-methyl-9,10-dioxoanthracen-1-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O3/c1-15-11-12-20-21(24(29)19-10-6-5-9-18(19)23(20)28)22(15)27-25(30)17(14-26)13-16-7-3-2-4-8-16/h2-13H,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMABDFKPJSPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC(=O)C(=CC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-cyano-N-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is a derivative of anthracene and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Anthracene moiety : Contributes to its electronic properties and biological activity.

- Cyano group : Enhances reactivity and potential interactions with biological targets.

- Amide linkage : Implicates in various biological activities including enzyme inhibition.

Anticancer Properties

Recent studies suggest that compounds similar to This compound exhibit significant anticancer properties. The compound acts as a dual inhibitor of two critical targets in cancer therapy:

- Farnesyltransferase (FTase) : Involved in the post-translational modification of proteins critical for cell growth and division.

- Tubulin Polymerization : Disruption of microtubule formation is a well-established strategy in cancer treatment.

The proposed mechanisms include:

- Inhibition of FTase : The compound competes with natural substrates leading to reduced farnesylation of proteins essential for tumor growth.

- Disruption of Microtubule Dynamics : By binding to tubulin, it prevents polymerization, thereby inhibiting mitosis in cancer cells.

Case Studies

- In vitro Studies :

- Animal Models :

Table 1: Biological Activity Data

| Compound Name | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | FTase | 0.12 | Strong Inhibitor |

| This compound | Tubulin | 0.24 | Strong Inhibitor |

Table 2: Comparison with Known Inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with shared structural motifs, such as anthraquinone cores, enamide linkages, or cyano substituents. Below is a detailed analysis:

Hydrazinylidene Derivatives

A related compound, 2-(2-(9,10-dioxo-9,10-dihydroanthracen-1-yl)hydrazinylidene)-N'1,N'3-dihydroxymalonimidamide, shares the anthraquinone core but replaces the cyano-propenamide group with a hydrazinylidene-malonimidamide chain . Key differences include:

- Substituent Reactivity: The hydrazinylidene group in the analog is more nucleophilic due to the presence of free amine and hydroxyl groups, whereas the cyano-propenamide in the target compound introduces electrophilic character via the cyano group.

(E)-3-(Anthracen-9-yl)-1-phenylprop-2-en-1-ones

The 21a-21q series of enones (e.g., (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one) feature a conjugated enone system but lack the amide linkage and cyano group . Structural and functional contrasts include:

- Hydrogen Bonding: The amide group in the target compound provides hydrogen-bonding sites, which are absent in the enone analogs. This could enhance solubility in polar solvents or interaction with biological targets.

Non-Methylated Anthraquinone Analogs

The compound 2-cyano-N-(9,10-dioxoanthracen-1-yl)-3-phenylprop-2-enamide lacks the 2-methyl group present in the target molecule . Key distinctions:

- Lipophilicity : The methyl group increases the compound’s hydrophobicity, which may improve membrane permeability in biological systems or influence packing in crystalline phases.

- Steric Hindrance: The methyl substituent could sterically shield the anthraquinone core, reducing susceptibility to enzymatic degradation or chemical modification.

Research Implications and Gaps

While the structural comparisons highlight the target compound’s uniqueness, the available evidence lacks explicit data on its physicochemical properties (e.g., solubility, melting point) or bioactivity. Further studies should prioritize:

Crystallographic Analysis : Using programs like SHELXL to resolve its 3D structure and assess intramolecular interactions.

Experimental Property Profiling : Comparative studies on stability, reactivity, and solubility against the analogs discussed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.